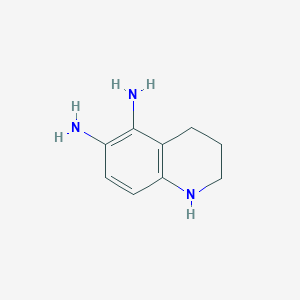

1,2,3,4-Tetrahydroquinoline-5,6-diamine

Description

Properties

CAS No. |

156694-05-2 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5,6-diamine |

InChI |

InChI=1S/C9H13N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5,10-11H2 |

InChI Key |

VITFOUZEIGGWMI-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC(=C2N)N)NC1 |

Canonical SMILES |

C1CC2=C(C=CC(=C2N)N)NC1 |

Synonyms |

5,6-Quinolinediamine, 1,2,3,4-tetrahydro- |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroquinoline derivatives are widely recognized for their pharmacological properties. The compound has been associated with various therapeutic effects, including:

- Antidepressant and Antipsychotic Activities : Tetrahydroquinoline derivatives have been investigated for their potential in treating mood disorders. Their structural similarity to known antidepressants positions them as candidates for further research in this area .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties that may help in conditions like Alzheimer's disease and stroke recovery. For instance, certain compounds have shown efficacy in minimizing ischemic nerve damage .

- Anticancer Properties : Research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. Their ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented .

- Antimicrobial Activities : Several studies have reported the antibacterial and antifungal activities of tetrahydroquinoline derivatives, indicating their usefulness in treating infections .

Synthesis and Chemical Applications

The synthesis of 1,2,3,4-tetrahydroquinoline-5,6-diamine has garnered significant attention due to its utility in creating complex organic molecules. Notable synthetic approaches include:

- Domino Reactions : These reactions allow for the rapid assembly of tetrahydroquinoline structures with diverse substitution patterns. This method has been crucial for generating new drug candidates .

- Asymmetric Hydrogenation : This technique is employed to produce enantiomerically enriched tetrahydroquinoline derivatives. Such compounds are essential for developing targeted therapies with fewer side effects .

Case Study 1: Anticancer Research

A study focused on the synthesis of novel tetrahydroquinoline derivatives demonstrated their effectiveness against various cancer cell lines. The synthesized compounds exhibited IC50 values indicating potent anticancer activity, making them promising candidates for further development .

Case Study 2: Neuroprotective Agents

Research exploring the neuroprotective capabilities of specific tetrahydroquinoline derivatives revealed their ability to protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .

Comparative Data Table

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Antidepressant | Various tetrahydroquinolines | Efficacy similar to traditional antidepressants |

| Neuroprotection | Specific derivatives | Reduced neuronal damage post-stroke |

| Anticancer | Novel synthesized compounds | Significant inhibition of tumor growth |

| Antimicrobial | Multiple derivatives | Effective against various bacterial strains |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Tetrahydroquinoline Derivatives

- Key Differences: Diamine vs. Toxicity: 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits acute oral and dermal toxicity (H302, H315) , whereas the diamine derivative’s toxicity profile remains uncharacterized in the provided evidence.

Positional Isomers: 5,6,7,8-Tetrahydroquinoline

- Structural Contrast: 5,6,7,8-Tetrahydroquinoline involves saturation of the pyridine ring’s opposite side compared to 1,2,3,4-tetrahydroquinoline. This positional isomerism significantly alters electronic properties and reactivity. For example, catalytic hydrogenation of quinoline yields both isomers, but 1,2,3,4-tetrahydroquinoline forms preferentially under certain conditions .

- Applications: 5,6,7,8-Tetrahydroquinoline derivatives are intermediates in hydrodenitrogenation reactions , while 1,2,3,4-tetrahydroquinoline derivatives are explored for hydrogenation catalysis and bioactive molecule synthesis .

Fused Heterocyclic Systems

- Pyrazolo[5,1-a]isoquinolines: These compounds combine pyrazole and tetrahydroquinoline moieties, exhibiting antitumor, antibacterial, and anti-inflammatory activities . Unlike this compound, their biological activity arises from the fused pyrazole ring, which enhances aromatic π-π stacking interactions.

Preparation Methods

Hydroaminoalkylation and Buchwald–Hartwig Amination

The two-step protocol developed by for synthesizing 1,2,3,4-tetrahydroquinolines offers a potential framework. In this approach, ortho-chlorostyrenes undergo titanium-catalyzed hydroaminoalkylation with secondary amines to form linear intermediates, followed by intramolecular Buchwald–Hartwig amination to cyclize the structure . Adapting this method for 5,6-diamine substitution would require starting materials pre-functionalized with protected amine groups at the 5- and 6-positions.

For instance, employing an ortho-chlorostyrene derivative with nitro groups at positions 5 and 6 could allow subsequent reduction to amines post-cyclization. However, the Buchwald–Hartwig conditions (e.g., palladium catalysts, strong bases) may necessitate nitro group protection to prevent unintended reduction or side reactions. Preliminary studies on analogous systems suggest that acetyl protection of nitro groups preserves integrity during cross-coupling, with subsequent deprotection achievable via hydrolysis .

Borrowing Hydrogen Methodology with Manganese Catalysis

The manganese(I)-catalyzed synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, as reported in , provides an atom-efficient route. This one-pot cascade leverages borrowing hydrogen to form C–N and C–C bonds, yielding water as the sole byproduct . To incorporate 5,6-diamine functionality, the 2-aminobenzyl alcohol precursor would require diamino substitution on the aromatic ring.

A hypothetical pathway involves using 5,6-diamino-2-aminobenzyl alcohol, though its synthesis presents challenges due to the reactivity of adjacent amines. Alternative strategies might involve post-cyclization nitration and reduction. For example, after forming the tetrahydroquinoline core, directed nitration at positions 5 and 6 (guided by meta-directing groups) followed by catalytic hydrogenation could yield the diamine. Data from indicate that manganese catalysts tolerate nitro groups under hydrogenation conditions, achieving >80% yield in related substrates .

Catalytic Hydrogenation and Isomerization

The patent method in for synthesizing 5,6,7,8-tetrahydroquinoline via quinoline hydrogenation and isomerization highlights the role of palladium catalysts in regioselective hydrogenation . While this targets a different regioisomer, the principles of catalytic hydrogenation could be adapted. Starting from 5,6-diaminoquinoline, selective hydrogenation of the pyridine ring under controlled pressure (8–12 atm) and temperature (60–70°C) might yield the tetrahydroquinoline scaffold.

Critical considerations include:

-

Nitro Group Stability : Hydrogenation conditions must avoid reducing nitro groups prematurely. Pd/C catalysts modified with FeCl3 or ZnCl2, as described in , may enhance selectivity for ring hydrogenation over nitro reduction .

-

Isomerization Control : Post-hydrogenation isomerization at 160–170°C could reposition substituents, though this risks decomposing sensitive functional groups.

Functionalization of Preformed Tetrahydroquinolines

Introducing amines via electrophilic aromatic substitution (e.g., nitration followed by reduction) on a preassembled tetrahydroquinoline core is a classical approach. However, the electron-rich benzene ring in tetrahydroquinoline directs electrophiles to positions activated by the amine group in the piperidine ring. Computational modeling suggests that nitration at positions 5 and 6 is feasible if electron-withdrawing groups temporarily block competing sites .

Example Protocol :

-

Nitration : Treat 1,2,3,4-tetrahydroquinoline with nitric acid in sulfuric acid at 0°C to install nitro groups at positions 5 and 6.

-

Reduction : Catalytic hydrogenation (H2, Pd/C) converts nitro groups to amines.

Data from analogous quinoline nitrations show 60–70% yields for dinitro derivatives, with reduction efficiencies exceeding 90% .

Cycloaddition and Oxidative Aromatization

The tandem [3 + 2]-cycloaddition and oxidative aromatization reported in for dihydropyrazolo-isoquinolines demonstrates the utility of DDQ as an oxidant in constructing fused rings . Applying this to tetrahydroquinoline-5,6-diamine synthesis would require designing azomethine imine precursors with latent amine functionalities. For example, a C,N-cyclic azomethine imine bearing protected amines could undergo cycloaddition with α,β-unsaturated ketones, followed by deprotection and oxidation.

Comparative Analysis of Methods

Q & A

Q. What are the most efficient catalytic systems for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, and how do their methodologies compare?

Answer: The synthesis of tetrahydroquinoline derivatives can be optimized using diverse catalytic systems. For example:

- Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable green synthesis of N-hydroxyethyl-substituted derivatives via reactions between 2-(phenylamino)ethanol and unsaturated ketones. This method avoids toxic metal catalysts, achieves >90% yields, and allows catalyst reuse for ≥5 cycles with minimal activity loss .

- Metal-free systems like radical cation salts or acidic cation-exchange resins address isomer separation challenges (e.g., cis/trans mixtures) but may require post-synthetic purification .

- Fe-based catalysts (e.g., [Fe₂(SO₄)₃]·xH₂O) are cost-effective but may introduce trace metal contaminants, complicating pharmacological applications .

Methodological Recommendation: Prioritize ionic liquids for sustainable synthesis or asymmetric catalysts (e.g., InCl₃) for stereochemical control .

Q. What spectroscopic and analytical techniques are critical for characterizing substitution patterns in tetrahydroquinoline derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves regioselectivity and substitution patterns (e.g., distinguishing 5,6-diamine vs. 6-methyl derivatives) .

- X-Ray Crystallography : Validates stereochemistry in enantioselective products (e.g., 99% ee in silaborated derivatives) .

- Mass Spectrometry : Confirms molecular weight and functional group integrity, particularly for labile intermediates .

Data Interpretation Tip: Cross-reference with computational models (e.g., DFT) to correlate spectral data with electronic structures .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-5,6-diamine derivatives be achieved?

Answer: Asymmetric methodologies include:

- Photo-driven dearomative triple elementalization : Combines visible light with chiral catalysts (e.g., Alexakis group’s system) to install boryl, silyl, and alkyl groups with 99% ee. This approach enables derivatization into enantioenriched alcohols (e.g., 1,2,3,4-tetrahydroquinoline-4-ol) .

- Domino reactions : Utilize InCl₃-catalyzed cascades of aromatic amines and cyclic enol ethers. Optimize solvent polarity (e.g., acetonitrile) to enhance stereoselectivity .

Mechanistic Insight: Theoretical studies suggest that electron-deficient quinoline rings facilitate photoexcited-state dearomatization, enabling precise stereocontrol .

Q. What strategies resolve contradictions in catalytic activity data between homogeneous and heterogeneous systems for tetrahydroquinoline oxidation?

Answer:

- Catalyst Characterization : Use ICP-AES to detect trace metals (e.g., 0.454 wt% Fe in polymer catalysts) that may skew activity comparisons .

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions. Heterogeneous systems (e.g., polymaleimide-supported catalysts) often show lower TOF due to diffusion limitations but higher stability .

- Computational Modeling : Identify active sites (e.g., Brønsted acid sites in ionic liquids) to rationalize divergent selectivity trends .

Case Study: Fe³⁺ in homogeneous systems achieves 85% quinoline selectivity vs. 42% in heterogeneous analogs, attributed to restricted substrate access in the latter .

Q. How do computational studies enhance understanding of tetrahydroquinoline functionalization mechanisms?

Answer:

- Transition-State Analysis : DFT calculations reveal that dearomative silylation/borylation proceeds via a diradical intermediate stabilized by π-π interactions .

- Reaction Pathway Validation : MD simulations correlate solvent effects (e.g., DMSO vs. THF) with reaction rates in Povarov reactions .

Practical Application: Use computational screening to predict optimal catalysts for C–H amination or oxidative functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.